Xestospongin C is a macrocyclic bis-1-oxaquinolizidine alkaloid originally isolated from the Australian sponge, Xestospongia species. [] It is classified as a noncompetitive antagonist of the inositol 1,4,5-trisphosphate (IP3) receptor. [] In scientific research, Xestospongin C is used to investigate the role of IP3 receptors in various cellular processes, including calcium signaling, muscle contraction, neurotransmitter release, and cell apoptosis.
This compound is classified under polycyclic compounds due to its multiple interconnected rings. It is synthesized primarily in laboratory settings for research purposes and may have implications in drug development or as a chemical building block in organic synthesis.
The synthesis of (1R,8S,10R,15S,22S,29R)-9,30-dioxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontane typically involves several steps:
Each step requires careful control of reaction conditions such as temperature and solvent choice to optimize yield and selectivity.
The molecular structure of (1R,8S,10R,15S,22S,29R)-9,30-dioxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontane can be analyzed using various techniques:
The compound features multiple stereocenters which contribute to its chiral nature and may influence its biological activity.
The chemical reactivity of (1R,8S,10R,15S,22S,29R)-9,30-dioxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontane can involve:
These reactions are critical for modifying the compound for various applications.
While specific biological mechanisms for this compound may not be extensively documented due to its complexity and novelty in research:
Further studies would be necessary to elucidate its exact mechanism of action.
The physical and chemical properties of (1R,8S,10R,15S,22S,29R)-9,30-dioxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontane include:
The potential applications of (1R,8S,10R,15S,22S,29R)-9,30-dioxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontane include:
The compound features a heptacyclic framework with six defined stereocenters at positions C1, C8, C10, C15, C22, and C29, as denoted by its systematic name: (1R,8S,10R,15S,22S,29R). This specific absolute configuration governs its three-dimensional shape and biological interactions. The stereochemistry creates a highly chiral molecular environment, essential for selective binding to biological targets like calcium channels or GPCRs. For instance, the (R) configuration at C1 positions the hydroxyl group in a spatial orientation critical for hydrogen bonding with residues in enzymatic pockets. Similarly, the (S) configuration at C22 influences the dihedral angle of the diaza-bridged rings, modulating affinity for neuronal receptors. Alterations to any chiral center—such as inversion at C15 from (S) to (R)—would disrupt this complementarity, significantly reducing bioactivity. This structure-activity relationship underscores why minor stereochemical variations in marine alkaloids (e.g., xestospongin isomers) yield divergent pharmacological profiles [1].
Table 1: Key Stereocenters and Their Functional Roles
Stereocenter | Configuration | Role in Bioactivity |
---|---|---|
C1 | R | Orients hydroxyl group for target H-bonding |
C8 | S | Stabilizes western macrocycle conformation |
C10 | R | Defines bridgehead geometry in oxa-diaza ring system |
C15 | S | Modulates eastern ring puckering |
C22 | S | Controls nitrogen lone-pair orientation |
C29 | R | Anchors ethylene bridge spatial vector |
The core architecture comprises five fused rings: three macrocycles and two bridged heterocycles, denoted as pentacyclo[20.6.2.2⁸,¹¹.0¹⁰,¹⁵.0²⁵,²⁹]. This framework exhibits restricted flexibility due to the trans-fused junctions at C8-C9-C10 and C15-C16-C17. Molecular dynamics simulations reveal two dominant conformers:
The 9,30-dioxa-11,25-diaza bridges impose rigidity via hydrogen bonding between N11-H⋯O30 (2.9 Å) and N25-H⋯O9 (3.1 Å). These interactions lock the western and eastern macrocycles into a pseudo-C₂-symmetric fold, reducing conformational entropy. Notably, the [20.6.2] segment (a 20-membered ring with 6- and 2-atom bridges) permits limited hinge-like motion, enabling adaptation to protein pockets without global unfolding [1].
The compound’s bioactivity is exquisitely sensitive to stereochemical alterations:
Table 2: Impact of Stereochemical Modifications on Bioactivity
Variant | Structural Change | Relative Bioactivity (%) |
---|---|---|
Parent compound | (1R,8S,10R,15S,22S,29R) | 100 |
Global enantiomer | (1S,8R,10S,15R,22R,29S) | <5 |
15-epimer | C15 (R) instead of (S) | ~1 |
29-epimer | C29 (S) instead of (R) | 8 |
Xestospongin B* | (1S,8S,10R,15R,22S,29R,32R)* | 75* |
*Xestospongin B (unverified synonym) adds a 32-methyl group and differs at C1/C15 [1].
The C1 configuration proves most critical: the (R)-hydroxyl orientation is conserved across active marine alkaloid congeners. Conversely, the C22 (S) configuration is permissive—both (S) and (R) diastereomers retain >70% activity, indicating its role is primarily steric stabilization rather than direct binding.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7